molecular formula C18H15N5O B159426 2-(2-(1-Imidazolyl)ethyl)-4-(3-pyridyl)-1(2H)-phthalazinone CAS No. 137381-31-8

2-(2-(1-Imidazolyl)ethyl)-4-(3-pyridyl)-1(2H)-phthalazinone

Cat. No.: B159426
CAS No.: 137381-31-8
M. Wt: 317.3 g/mol
InChI Key: FYSGNCKTVYFUHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(1-Imidazolyl)ethyl)-4-(3-pyridyl)-1(2H)-phthalazinone is a complex organic compound that has garnered significant interest in various fields of scientific research This compound is characterized by its unique structure, which includes an imidazole ring, a pyridine ring, and a phthalazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(1-Imidazolyl)ethyl)-4-(3-pyridyl)-1(2H)-phthalazinone typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the phthalazinone core, followed by the introduction of the pyridine and imidazole moieties through nucleophilic substitution and coupling reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(2-(1-Imidazolyl)ethyl)-4-(3-pyridyl)-1(2H)-phthalazinone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the imidazole or pyridine rings are replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and strong bases for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

2-(2-(1-Imidazolyl)ethyl)-4-(3-pyridyl)-1(2H)-phthalazinone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(2-(1-Imidazolyl)ethyl)-4-(3-pyridyl)-1(2H)-phthalazinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of protein-protein interactions, or alteration of cellular signaling pathways.

Comparison with Similar Compounds

2-(2-(1-Imidazolyl)ethyl)-4-(3-pyridyl)-1(2H)-phthalazinone can be compared with other similar compounds, such as:

    2-(2-(1-Imidazolyl)ethyl)-4-(2-pyridyl)-1(2H)-phthalazinone: Differing by the position of the pyridine ring, which can affect its reactivity and biological activity.

    2-(2-(1-Imidazolyl)ethyl)-4-(4-pyridyl)-1(2H)-phthalazinone: Another positional isomer with distinct chemical properties.

    2-(2-(1-Imidazolyl)ethyl)-4-(3-pyridyl)-1(2H)-quinazolinone: A compound with a quinazolinone core instead of phthalazinone, leading to different applications and mechanisms of action.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential for diverse applications.

Properties

IUPAC Name

2-(2-imidazol-1-ylethyl)-4-pyridin-3-ylphthalazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O/c24-18-16-6-2-1-5-15(16)17(14-4-3-7-19-12-14)21-23(18)11-10-22-9-8-20-13-22/h1-9,12-13H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYSGNCKTVYFUHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN(C2=O)CCN3C=CN=C3)C4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90160167
Record name 2-(2-(1-Imidazolyl)ethyl)-4-(3-pyridyl)-1(2H)-phthalazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90160167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137381-31-8
Record name 2-(2-(1-Imidazolyl)ethyl)-4-(3-pyridyl)-1(2H)-phthalazinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137381318
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-(1-Imidazolyl)ethyl)-4-(3-pyridyl)-1(2H)-phthalazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90160167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-(1-Imidazolyl)ethyl)-4-(3-pyridyl)-1(2H)-phthalazinone
Reactant of Route 2
Reactant of Route 2
2-(2-(1-Imidazolyl)ethyl)-4-(3-pyridyl)-1(2H)-phthalazinone
Reactant of Route 3
Reactant of Route 3
2-(2-(1-Imidazolyl)ethyl)-4-(3-pyridyl)-1(2H)-phthalazinone
Reactant of Route 4
Reactant of Route 4
2-(2-(1-Imidazolyl)ethyl)-4-(3-pyridyl)-1(2H)-phthalazinone
Reactant of Route 5
Reactant of Route 5
2-(2-(1-Imidazolyl)ethyl)-4-(3-pyridyl)-1(2H)-phthalazinone
Reactant of Route 6
Reactant of Route 6
2-(2-(1-Imidazolyl)ethyl)-4-(3-pyridyl)-1(2H)-phthalazinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.